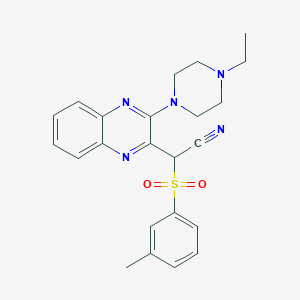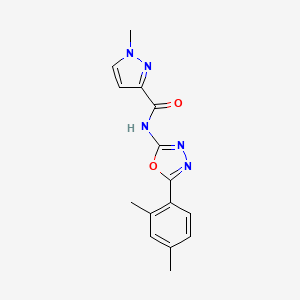![molecular formula C17H23NO4S B2403482 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 1448050-34-7](/img/structure/B2403482.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide, also known as BDP-9066, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of various diseases. The drug has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Scientific Research Applications
Silylation of N-(2-hydroxyphenyl)acetamide : This study demonstrates the formation of silaheterocyclic benzoxazasiloles through the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes. These compounds, which exist in equilibrium with cyclic benzodioxazasilepines, underline the potential of related acetamides in synthesizing heterocyclic compounds with potential applications in material science and pharmacology (Lazareva et al., 2017).
Advanced Oxidation Chemistry of Paracetamol : The study investigates the UV/H2O2-induced hydroxylation/degradation pathways of paracetamol, a common acetamide, highlighting the complex chemistry involved in the environmental degradation of acetamide pharmaceuticals. This research could inform studies on the environmental impact and degradation pathways of similar acetamide derivatives (Vogna et al., 2002).
Antimicrobial Activity of Benzothiazole Nucleus : A study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus underlines the potential of incorporating benzothiazole moieties for antimicrobial applications. This suggests that compounds with benzothiazole or similar heterocyclic groups may possess valuable biological activities (Rezki, 2016).
Microwave Assisted Synthesis of Novel Antibacterial Agents : This research demonstrates the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives with potent antibacterial properties. It showcases the potential of acetamide derivatives in developing new antibacterial agents, suggesting similar applications for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide (Borad et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with neurotransmitter transporters in the central nervous system .
Mode of Action
It’s worth noting that similar compounds have been shown to increase the concentrations of neurotransmitters such as dopamine, serotonin, and norepinephrine by acting on their respective transporters .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may influence the dopaminergic, serotonergic, and noradrenergic pathways .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to increased concentrations of certain neurotransmitters in the central nervous system .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-17(20,12-6-7-14-15(8-12)22-11-21-14)10-18-16(19)9-23-13-4-2-3-5-13/h6-8,13,20H,2-5,9-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPWPTUTOMNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2403399.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2403405.png)

![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)

![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)



![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)

![5-Methyl-4-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2403422.png)
